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Compound of Interest

Compound Name: Sodium hydrogen adipate

Cat. No.: B101022

A Spectroscopic Comparison of Monosodium Adipate and Disodium Adipate: A Guide for
Researchers

Published: November 3, 2025

This guide provides a detailed spectroscopic comparison of monosodium adipate and disodium
adipate, intended for researchers, scientists, and professionals in drug development. The
comparison focuses on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR)
spectroscopy, offering experimental data and protocols to facilitate the characterization and
differentiation of these two salts of adipic acid.

Introduction

Monosodium adipate (sodium hydrogen adipate) and disodium adipate are the partially and
fully neutralized sodium salts of adipic acid, a six-carbon dicarboxylic acid. Their distinct
chemical structures, arising from the different degrees of protonation of the carboxylic acid
groups, give rise to unique spectroscopic signatures. Understanding these differences is crucial
for quality control, reaction monitoring, and formulation development in various scientific and
industrial applications.

Monosodium Adipate: Features one carboxylic acid group and one carboxylate group.
Disodium Adipate: Features two carboxylate groups.
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The following tables summarize the key spectroscopic data for monosodium adipate and
disodium adipate. Data for disodium adipate is based on experimental findings, while data for
monosodium adipate is largely predicted based on the known spectroscopic behavior of
carboxylic acids and carboxylates, due to the limited availability of published experimental
spectra for this specific compound.

Infrared (IR) Spectroscopy Data

. . Monosodium Adipate .
Functional Group Vibrational Mode . (Experimental,
(Predicted, cm™1) **

Disodium Adipate

cm-1) **
O-H (Carboxylic Acid) Stretching ~3300-2500 (broad) Absent
C=0 (Carboxylic Acid)  Stretching ~1700 Absent
C=0 (Carboxylate) Asymmetric Stretching  ~1600-1550 ~1560
C=0 (Carboxylate) Symmetric Stretching ~1400 ~1415
C-H Stretching ~2950-2850 ~2950-2850

Note: The presence of both carboxylic acid and carboxylate groups in monosodium adipate
leads to a more complex IR spectrum in the carbonyl region compared to the symmetric
disodium adipate.

Raman Spectroscopy Data

] ] ) Monosodium Adipate .
Functional Group Vibrational Mode . (Experimental/Expe
(Predicted, cm™1) **
cted, cm~?) **

Disodium Adipate

C=0 (Carboxylic Acid)  Stretching ~1650 Absent

C=0 (Carboxylate) Symmetric Stretching ~1410 ~1410

C-C Stretching ~1100-800 ~1100-800
C-H Bending/Stretching ~1450, ~2900 ~1450, ~2900

Note: The symmetric carboxylate stretch is typically strong and sharp in the Raman spectrum.
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H NMR Spectroscopy Data (in D20)

Proton Type

Monosodium Adipate
(Predicted Chemical Shift,

ppm)

Disodium Adipate
(Experimental Chemical
Shift, ppm)[1]

a-CH2 ~2.2-2.4 ~2.20

B-CH2 ~1.6-1.8 ~1.55
~11-12 (if not in D20, will

COOH Absent

exchange in D20)

Note: In D20, the acidic proton of the carboxylic acid group in monosodium adipate will

exchange with deuterium and will likely not be observed. The chemical shifts of the a- and 3-

protons may differ slightly between the two species due to the different electronic

environments.

Carbon Type

Monosodium Adipate
(Predicted Chemical Shift,

ppm)

Disodium Adipate
(Experimental Chemical
Shift, ppm)[2]

C=0 (Carboxylate) ~182 ~182.5
C=0 (Carboxylic Acid) ~177 Absent
a-CH2 ~35 ~35.5
B-CH2 ~26 ~26.5

Note: The presence of two distinct carbonyl environments in monosodium adipate should result

in two separate signals in the *3C NMR spectrum, one for the carboxylic acid and one for the

carboxylate.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.
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Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.
This technique is suitable for solid powder samples and requires minimal sample preparation.

Protocol:

e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Record a background spectrum of the clean, empty crystal.

o Sample Preparation: Place a small amount of the solid sample (monosodium or disodium
adipate) onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Sample Analysis: Apply pressure to the sample using the ATR accessory's pressure clamp to
ensure good contact between the sample and the crystal.

» Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm~2. Typically, 16
to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The collected spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Technique: Fourier-Transform (FT) Raman Spectroscopy. This technique is well-suited for the
analysis of solid organic compounds and is less susceptible to fluorescence than dispersive
Raman spectroscopy.

Protocol:

e Instrument Setup: Use a near-infrared laser (e.g., 1064 nm) for excitation to minimize
fluorescence.

o Sample Preparation: Place a small amount of the solid sample into a sample holder (e.g., a
glass vial or an aluminum well plate).

o Data Acquisition: Focus the laser onto the sample and collect the Raman scattered light.
Acquire the spectrum over a Raman shift range of approximately 3500-100 cm~1.
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o Data Processing: The spectrum may be baseline corrected to remove any broad background
signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: Solution-state *H and 13C NMR Spectroscopy.
Protocol:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of the adipate salt for tH NMR or 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D20) in a clean, dry
NMR tube.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the D20.

o Shim the magnetic field to achieve good homogeneity.
o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include
the spectral width, acquisition time, and number of scans.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer
acquisition time and a greater number of scans are typically required for 13C NMR due to
the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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o Phase the resulting spectrum.

o Calibrate the chemical shift scale. For samples in D20, the residual HDO peak (around
4.79 ppm at 25 °C) can be used as a reference for *H NMR. An external standard or the
known chemical shift of a reference compound can be used for 33C NMR.

Mandatory Visualizations
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General workflow for spectroscopic analysis.
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Chemical Structures
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Relationship between adipic acid and its sodium salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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